molecular formula C21H20N4O4 B2563102 1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1171718-43-6

1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2563102
CAS No.: 1171718-43-6
M. Wt: 392.415
InChI Key: QRIFZDBGDPGIRH-UHFFFAOYSA-N
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Description

1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of functional groups such as methoxyphenyl, carbamoyl, and phenyl groups adds to its chemical diversity and reactivity.

Scientific Research Applications

1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of carbamoyl chlorides and substituted phenyl hydrazines, followed by cyclization to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-({[(3-methylphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
  • 1-({[(3-ethoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Uniqueness

1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-29-17-9-5-6-15(12-17)13-22-19(26)14-25-20(27)11-10-18(24-25)21(28)23-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIFZDBGDPGIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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